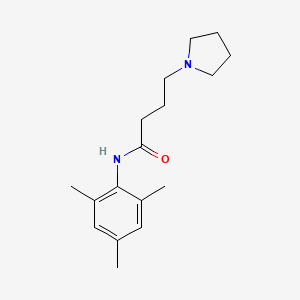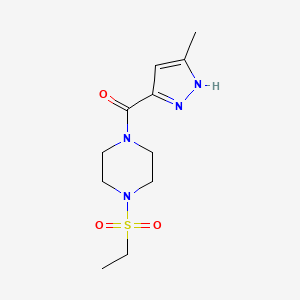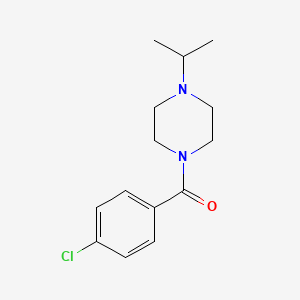![molecular formula C16H12ClF3N2O3 B7478906 5-chloro-2-methoxy-N'-[2-(trifluoromethyl)benzoyl]benzohydrazide](/img/structure/B7478906.png)
5-chloro-2-methoxy-N'-[2-(trifluoromethyl)benzoyl]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-2-methoxy-N'-[2-(trifluoromethyl)benzoyl]benzohydrazide, also known as CTB or CTB-01, is a chemical compound that has been widely used in scientific research due to its unique properties. CTB-01 is a hydrazide derivative that contains a trifluoromethyl group and a chloro group, which makes it a potent inhibitor of several enzymes and biological processes.
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-N'-[2-(trifluoromethyl)benzoyl]benzohydrazide-01 involves its ability to bind to the active site of enzymes and biological processes, thereby inhibiting their activity. For example, this compound-01 binds to the active site of LSD1, preventing it from removing methyl groups from histones. This leads to changes in gene expression and cell differentiation. This compound-01 also binds to the active site of the proteasome, preventing it from degrading proteins in cells. This leads to the accumulation of proteins and cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound-01 depend on the specific enzyme or biological process that it inhibits. For example, inhibition of LSD1 by this compound-01 leads to changes in gene expression and cell differentiation. Inhibition of the proteasome by this compound-01 leads to the accumulation of proteins and cell death. This compound-01 has also been shown to induce autophagy in cells, which can have both beneficial and detrimental effects depending on the context.
Advantages and Limitations for Lab Experiments
One advantage of using 5-chloro-2-methoxy-N'-[2-(trifluoromethyl)benzoyl]benzohydrazide-01 in lab experiments is its potency and specificity. This compound-01 is a potent inhibitor of several enzymes and biological processes, making it a useful tool for studying their functions. Another advantage is its availability and ease of use. This compound-01 can be easily synthesized and is commercially available from several suppliers. However, one limitation of using this compound-01 is its potential toxicity. This compound-01 has been shown to induce cell death in some cell types, and caution should be taken when using it in experiments.
Future Directions
There are several future directions for the use of 5-chloro-2-methoxy-N'-[2-(trifluoromethyl)benzoyl]benzohydrazide-01 in scientific research. One direction is the study of its effects on cancer cells. This compound-01 has been shown to inhibit the activity of LSD1, which is overexpressed in several types of cancer. Therefore, this compound-01 may have potential as a cancer therapeutic. Another direction is the study of its effects on neurodegenerative diseases. This compound-01 has been shown to induce autophagy, which is important for the clearance of protein aggregates that are associated with neurodegenerative diseases such as Alzheimer's and Parkinson's. Therefore, this compound-01 may have potential as a treatment for these diseases.
Synthesis Methods
The synthesis of 5-chloro-2-methoxy-N'-[2-(trifluoromethyl)benzoyl]benzohydrazide-01 involves several steps, including the reaction of 5-chloro-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with hydrazine hydrate to form the hydrazide. The final step involves the reaction of the hydrazide with 2-(trifluoromethyl)benzoyl chloride to yield this compound-01. The overall yield of this synthesis method is around 50%.
Scientific Research Applications
5-chloro-2-methoxy-N'-[2-(trifluoromethyl)benzoyl]benzohydrazide-01 has been extensively used in scientific research as an inhibitor of several enzymes and biological processes. It has been shown to inhibit the activity of lysine-specific demethylase 1 (LSD1), a histone demethylase that is involved in gene regulation. This compound-01 has also been shown to inhibit the activity of the proteasome, a complex that degrades proteins in cells. In addition, this compound-01 has been used to study the role of autophagy, a process by which cells degrade and recycle their own components.
properties
IUPAC Name |
5-chloro-2-methoxy-N'-[2-(trifluoromethyl)benzoyl]benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF3N2O3/c1-25-13-7-6-9(17)8-11(13)15(24)22-21-14(23)10-4-2-3-5-12(10)16(18,19)20/h2-8H,1H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBPGCUAOFNWMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NNC(=O)C2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(5-chloro-2-morpholin-4-ylanilino)-2-oxoethyl]furan-2-carboxamide](/img/structure/B7478823.png)


![2-(4-chlorophenoxy)-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]acetamide](/img/structure/B7478853.png)


![4-[(4-Phenoxyphenoxy)methyl]benzoic acid](/img/structure/B7478872.png)

![4-[Bis(2-methylpropyl)amino]butanoic acid](/img/structure/B7478881.png)
![4-{[(4-Ethylphenyl)amino]methyl}-5-(hydroxymethyl)-2-methylpyridin-3-ol](/img/structure/B7478899.png)
![4-[(4-Fluoroanilino)methyl]-5-(hydroxymethyl)-2-methyl-3-pyridinol](/img/structure/B7478901.png)
![1-Benzyl-4-{[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetyl}piperazine](/img/structure/B7478910.png)
![1-Pyridin-2-yl-4-{[4-(2-thienyl)-1,3-thiazol-5-yl]acetyl}piperazine](/img/structure/B7478917.png)
